1-((Tetrahydrothiophen-2-yl)methyl)piperazine
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Overview
Description
1-((Tetrahydrothiophen-2-yl)methyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine typically involves the reaction of piperazine with tetrahydrothiophene derivatives. One common method includes the nucleophilic substitution reaction where piperazine reacts with a halomethyl tetrahydrothiophene under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1-((Tetrahydrothiophen-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under hydrogenation conditions to modify the piperazine ring.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
1-((Tetrahydrothiophen-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrothiophen-2-yl)methyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety can enhance the compound’s binding affinity and selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
1-(2-Thienylmethyl)piperazine: Similar structure but with a thiophene ring instead of tetrahydrothiophene.
1-(2-Furylmethyl)piperazine: Contains a furan ring instead of tetrahydrothiophene.
1-(2-Pyridylmethyl)piperazine: Features a pyridine ring instead of tetrahydrothiophene.
Uniqueness
1-((Tetrahydrothiophen-2-yl)methyl)piperazine is unique due to the presence of the tetrahydrothiophene ring, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C9H18N2S |
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Molecular Weight |
186.32 g/mol |
IUPAC Name |
1-(thiolan-2-ylmethyl)piperazine |
InChI |
InChI=1S/C9H18N2S/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h9-10H,1-8H2 |
InChI Key |
CGOLLQMXNVMOQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)CN2CCNCC2 |
Origin of Product |
United States |
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